molecular formula C7H8ClF3N2 B1404160 (6-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride CAS No. 1956369-51-9

(6-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride

Cat. No.: B1404160
CAS No.: 1956369-51-9
M. Wt: 212.6 g/mol
InChI Key: LVBGXWQUSGRMPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H8ClF3N2 and a molecular weight of 212.6 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a methanamine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride typically involves the trifluoromethylation of pyridine derivatives. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific reaction conditions to introduce the trifluoromethyl group into the pyridine ring.

Industrial Production Methods

Industrial production of this compound often involves bulk custom synthesis, where the compound is manufactured in large quantities to meet the demands of various industries . The process is optimized for efficiency and cost-effectiveness, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(6-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can produce a wide range of substituted pyridines.

Scientific Research Applications

(6-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (6-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with target proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
  • (6-(Trifluoromethyl)pyridin-4-yl)methanamine hydrochloride
  • (6-(Trifluoromethyl)pyridin-3-yl)ethanamine hydrochloride

Uniqueness

(6-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride is unique due to the specific positioning of the trifluoromethyl group on the pyridine ring, which influences its chemical reactivity and biological activity. This positional specificity can result in distinct properties and applications compared to its isomers and analogs .

Properties

IUPAC Name

[6-(trifluoromethyl)pyridin-3-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2.ClH/c8-7(9,10)6-2-1-5(3-11)4-12-6;/h1-2,4H,3,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBGXWQUSGRMPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CN)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride
Reactant of Route 2
(6-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
(6-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
(6-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride
Reactant of Route 5
(6-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
(6-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.